molecular formula C7H16N2 B1370096 (1,3-Dimethylpyrrolidin-3-yl)methanamine CAS No. 912771-31-4

(1,3-Dimethylpyrrolidin-3-yl)methanamine

Cat. No. B1370096
CAS RN: 912771-31-4
M. Wt: 128.22 g/mol
InChI Key: HBEGEQPEVWXGGD-UHFFFAOYSA-N
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Description

(1,3-Dimethylpyrrolidin-3-yl)methanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom. DMMA has been found to possess several interesting properties, including its ability to act as a chiral auxiliary and its potential as a ligand in asymmetric catalysis. We will also list some future directions for research on this compound.

Scientific Research Applications

Role in Drug Metabolism and Potential for Drug-Drug Interactions

The compound (1,3-Dimethylpyrrolidin-3-yl)methanamine appears to be a part of a broader study on Cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of a vast number of drugs. CYP enzymes are responsible for metabolizing structurally diverse drugs, hence, understanding the selectivity of chemical inhibitors for various CYP isoforms is key in predicting potential drug-drug interactions (DDIs). In this context, potent and selective chemical inhibitors are used in vitro to assess the contribution of different CYP isoforms to the total metabolism of a drug. The selectivity of these inhibitors is pivotal in determining the specific involvement of CYP isoforms in drug metabolism, which has significant implications in predicting DDIs when multiple drugs are coadministered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Pharmacology and Toxicity of Tryptamines

Although not directly focusing on this compound, research on tryptamines provides context to the broader category of compounds to which it may belong. Tryptamines, including serotonin and melatonin, are known for their psychoactive properties, found in substances like ‘Magic mushrooms’ and Ayahuasca brews. The study reviews the structure, pharmacology, and toxicity of tryptamines and their derivatives, offering insights into the effects of these compounds in relation to administration routes. It emphasizes the importance of understanding the pharmacological profile of these substances, including potential health risks and benefits, which is critical for addressing emerging threats to public health and security (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

properties

IUPAC Name

(1,3-dimethylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(5-8)3-4-9(2)6-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGEQPEVWXGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595787
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912771-31-4
Record name 1,3-Dimethyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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